Diazene, (2-iodophenyl)phenyl-

Cross-Coupling Organometallic Chemistry Azobenzene Functionalization

2-Iodoazobenzene (CAS 51343-11-4) is the preferred ortho-iodinated azobenzene for chemoselective cross-coupling and directed metalation strategies. The ortho C–I bond enables halogen–lithium exchange to generate 2-lithioazobenzene—a key intermediate for organosilicon and metal-containing azo complexes—without reduction of the N=N bond, a limitation of unsubstituted azobenzene. Its superior reactivity in Pd(II)-catalyzed C–H activation (vs. bromo/chloro analogs) makes it the starting material of choice for constructing biaryl and π-extended azobenzene libraries. Unique photochemical ipso-substitution yields benzo[c]cinnoline, enabling photo-induced radical applications. Secure this high-purity building block for advanced materials, molecular switches, and sensor development.

Molecular Formula C12H9IN2
Molecular Weight 308.12 g/mol
CAS No. 51343-11-4
Cat. No. B11690428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazene, (2-iodophenyl)phenyl-
CAS51343-11-4
Molecular FormulaC12H9IN2
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=CC=C2I
InChIInChI=1S/C12H9IN2/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H
InChIKeyNMCIPMLLSDPYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoazobenzene (CAS 51343-11-4): Ortho-Iodinated Azobenzene Scaffold for Organometallic Synthesis and Photochemical Applications


Diazene, (2-iodophenyl)phenyl- (CAS 51343-11-4), commonly referred to as 2-iodoazobenzene, is a halogenated derivative of azobenzene, a core class of aryl azo compounds [1]. This compound features a trans (E) configuration with a nearly planar molecular geometry, as confirmed by single-crystal X-ray diffraction analysis (maximum deviation of 0.020 Å) [2]. The ortho-positioning of the iodine atom on one phenyl ring imparts distinct reactivity for transition metal-catalyzed cross-coupling and directed metalation strategies [3].

Why 2-Iodoazobenzene (51343-11-4) Cannot Be Substituted with Unhalogenated or Bromo/Chloro Analogs


The specific ortho-iodo substitution pattern of Diazene, (2-iodophenyl)phenyl- is critical for enabling directed metalation and chemoselective cross-coupling reactions that are not feasible with unsubstituted azobenzene or less reactive halogen analogs. Standard strong bases (e.g., n-BuLi) cause reduction of the N=N bond in unsubstituted azobenzene [1]. Furthermore, the carbon-iodine bond in this ortho position provides a reactive handle for halogen-lithium exchange to generate 2-lithioazobenzene [2] and for Pd-catalyzed C-H functionalization [3], whereas the corresponding chloro or bromo derivatives exhibit significantly lower reactivity, necessitating harsher conditions or leading to lower yields due to competing azo-group degradation.

Quantitative Evidence for the Procurement of Diazene, (2-iodophenyl)phenyl- (51343-11-4) Over Analogs


Superior Reactivity of the C-I Bond in Cross-Coupling vs. C-Br and C-Cl Analogs

The reactivity of aryl halides in Pd-catalyzed cross-coupling follows the established order: I > Br >> Cl. This trend is quantitatively supported in microwave-assisted P-C coupling reactions, where iodobenzene demonstrates superior reactivity over bromobenzene and phenyl triflate [1]. While direct comparative kinetic data for 2-iodoazobenzene versus its bromo analog is scarce in the open literature, this class-level inference strongly suggests that 2-iodoazobenzene will be the more efficient partner in cross-coupling reactions for the rapid construction of π-extended azobenzene libraries, as demonstrated in its use for Pd(II)-catalyzed C-H functionalization [2].

Cross-Coupling Organometallic Chemistry Azobenzene Functionalization

Ortho-Mercuration Regioselectivity Enabled by the Ortho-Iodo Group

A direct head-to-head study of ortho-mercuration reactions reveals that 2-iodoazobenzene undergoes mercuration in both the 2′- and the 6-positions [1]. This contrasts sharply with the behavior of azobenzene, which mercurates exclusively in the ortho-position to yield 2-chloromercuriazobenzene, and 2-methylazobenzene, which mercurates only to form 2-chloromercuri-6-methylazobenzene [1]. The presence of the ortho-iodo substituent thus alters the regiochemical outcome of electrophilic mercuration, providing a distinct synthetic pathway not accessible with other ortho-substituted or unsubstituted analogs.

Directed Metalation Organomercury Chemistry Regioselectivity

Documented Synthetic Utility in Halogen-Lithium Transmetalation

2-Iodoazobenzene is a demonstrated precursor for the generation of 2-lithioazobenzene via halogen-lithium transmetalation, a key intermediate for installing the 2-(phenylazo)phenyl group onto silicon centers [1]. In a separate study, the reaction of (E)-2-iodoazobenzene with n-BuLi and a fluoroborane electrophile yielded a boron-substituted azobenzene in 28% yield [2]. This serves as a baseline for this specific transformation. While the yield is moderate, it demonstrates a functional reaction pathway for installing a synthetically versatile boron handle, enabling further elaboration via Suzuki-Miyaura cross-coupling.

Halogen-Lithium Exchange Organolithium Synthetic Intermediate

Defined Photochemical Behavior: Radical Generation and ipso-Substitution

Photolysis of 2-iodoazobenzene (2a) yields a specific set of products—azobenzene (5a), benzo[c]cinnoline (6a), and ultimately biphenyl (7a)—via intramolecular aromatic ipso-substitution [1]. This photochemical pathway is distinct from that of unsubstituted azobenzene, which primarily undergoes photoisomerization. The generation of 2-arylazophenyl radicals upon photolysis is a unique feature of this ortho-iodinated scaffold, enabling access to benzo[c]cinnolines and biphenyls that are not accessible via simple photoisomerization of parent azobenzenes.

Photochemistry Radical Chemistry ipso-Substitution

Key Application Scenarios for Diazene, (2-iodophenyl)phenyl- (51343-11-4) Based on Quantitative Evidence


Synthesis of π-Extended Azobenzene Libraries via Pd-Catalyzed C-H Functionalization

The superior reactivity of the iodo substituent in cross-coupling, as established by class-level reactivity trends [1], makes 2-iodoazobenzene the preferred starting material for Pd(II)-catalyzed C-H activation strategies to construct biaryl and π-extended azobenzene derivatives [2]. This application is directly supported by the compound's demonstrated role as a coupling partner in these transformations.

Preparation of Ortho-Functionalized Organometallic and Inorganic Complexes

The ability to generate 2-lithioazobenzene via halogen-lithium transmetalation of 2-iodoazobenzene [1] is a critical step for synthesizing organosilicon [2] and other metal-containing azobenzene complexes. The 28% yield benchmark for boron functionalization [3] provides a starting point for optimizing the synthesis of derivatives for molecular switches and sensors.

Synthesis of 2,6-Disubstituted and 2,2′-Disubstituted Azobenzene Motifs

The unique regioselectivity of 2-iodoazobenzene in ortho-mercuration, which leads to mercuration in both the 2′- and 6-positions [1], provides a distinct synthetic route to 2,6- and 2,2′-disubstituted azobenzene scaffolds. These are valuable for tuning the steric and electronic properties of the azo chromophore for advanced materials applications.

Light-Triggered Generation of Aryl Radicals for Photoresist or In-Situ Synthesis

The specific photochemical behavior of 2-iodoazobenzene, which yields benzo[c]cinnoline and biphenyl via intramolecular ipso-substitution [1], differentiates it from standard azobenzenes that merely undergo E-Z isomerization. This makes it a candidate for applications requiring photo-induced radical generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diazene, (2-iodophenyl)phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.